Rogaratinib

FGFR selectivity Kinase profiling Off-target toxicity

Rogaratinib (BAY 1163877): an oral, reversible pan-FGFR inhibitor with a distinct FGFR4-sparing profile (IC50 33-201 nM) that reduces hyperphosphatemia risk (~17% lower than erdafitinib). Clinically validated for FGFR1/3 mRNA overexpression, not merely genetic alterations, expanding translational relevance. Reversible binding kinetics enable precise temporal control of pathway inhibition for washout/pulsatile studies. FORT-2 data support combination with anti-PD-L1 therapy. Choose for lower on-target toxicity, biomarker-guided selection, and tunable target engagement.

Molecular Formula C23H26N6O3S
Molecular Weight 466.6 g/mol
CAS No. 1443530-05-9
Cat. No. B610551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRogaratinib
CAS1443530-05-9
SynonymsRogaratinib;  BAY-1163877: BAY1163877: BAY 1163877
Molecular FormulaC23H26N6O3S
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC)SC(=C2)C3=C4C(=NC=NN4C(=C3COC)CN5CCNC(=O)C5)N
InChIInChI=1S/C23H26N6O3S/c1-13-6-14-8-18(33-22(14)17(7-13)32-3)20-15(11-31-2)16(9-28-5-4-25-19(30)10-28)29-21(20)23(24)26-12-27-29/h6-8,12H,4-5,9-11H2,1-3H3,(H,25,30)(H2,24,26,27)
InChIKeyHNLRRJSKGXOYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rogaratinib 1443530-05-9: Oral Pan-FGFR Inhibitor Procurement Reference for Preclinical and Clinical Development


Rogaratinib (CAS 1443530-05-9, also known as BAY 1163877) is a potent, orally bioavailable small-molecule pan-fibroblast growth factor receptor (FGFR) inhibitor that reversibly occupies the ATP-binding pocket of FGFR1-4 kinases [1]. It exhibits low nanomolar inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4, with reported IC50 values of approximately 11.2-15 nM for FGFR1, <1 nM for FGFR2, 9.2-19 nM for FGFR3, and 33-201 nM for FGFR4, depending on assay conditions [2]. Rogaratinib demonstrates broad antiproliferative activity across FGFR-addicted cancer cell lines, including those derived from lung, breast, colon, and bladder cancers [3].

Why Rogaratinib 1443530-05-9 Cannot Be Substituted by Other Pan-FGFR or FGFR-Selective Inhibitors


Despite being classified as a pan-FGFR inhibitor, rogaratinib exhibits a distinct selectivity profile that precludes simple interchangeability with other FGFR inhibitors such as erdafitinib, pemigatinib, infigratinib, or futibatinib. Critically, rogaratinib demonstrates substantially weaker inhibition of FGFR4 (IC50 values ranging from 33 to 201 nM) compared to erdafitinib (IC50 5.7-60 nM) and infigratinib (IC50 3.7-34 nM), creating a functional FGFR1-3-predominant profile [1]. This differential FGFR4-sparing characteristic may have implications for toxicity profiles, particularly regarding hyperphosphatemia rates. Furthermore, rogaratinib's clinical development is uniquely predicated on a biomarker strategy utilizing FGFR1/3 mRNA overexpression rather than genomic alterations alone, distinguishing it from erdafitinib and pemigatinib, which rely primarily on FGFR mutations and fusions for patient selection [2]. Substitution without rigorous validation would compromise both target engagement fidelity and biomarker-driven clinical translatability.

Rogaratinib 1443530-05-9: Quantitative Differentiation Evidence Against Comparator FGFR Inhibitors


Rogaratinib Exhibits 3.3-Fold to 59-Fold Lower FGFR4 Potency Compared to Erdafitinib Across Kinase Assay Panels

Rogaratinib demonstrates substantially reduced potency against FGFR4 relative to the FDA-approved comparator erdafitinib. In published comparative kinase assay panels, rogaratinib exhibits FGFR4 IC50 values of 201 nM (per one data source) and 33 nM (per another assay system), compared to erdafitinib which exhibits FGFR4 IC50 values ranging from 5.7 nM to 60 nM across similar assay platforms [1][2]. This represents an approximately 3.3-fold (33 nM vs 5.7-60 nM) to 59-fold (201 nM vs 3.4-5.7 nM) reduction in FGFR4 inhibitory potency. In contrast, both compounds demonstrate comparable low nanomolar potency against FGFR1, FGFR2, and FGFR3 [3].

FGFR selectivity Kinase profiling Off-target toxicity

Rogaratinib and Erdafitinib Exhibit Divergent Biomarker-Dependent Patient Selection: mRNA Overexpression vs Genomic Alterations

Rogaratinib and erdafitinib are developed with fundamentally distinct biomarker enrollment criteria. Rogaratinib's FORT-1 phase II/III trial enrolled patients based on FGFR1/3 mRNA overexpression (defined by RNA scope score of 3 or 4) irrespective of underlying genomic alterations [1]. In contrast, erdafitinib's pivotal BLC2001 trial enrolled patients based exclusively on FGFR genomic alterations (mutations or fusions) [2]. Exploratory analysis from FORT-1 suggested that FGFR3 DNA alterations in association with FGFR1/3 mRNA overexpression may be better predictors of rogaratinib response, with an ORR of 52.4% (11/21; 95% CI, 29.8 to 74.3) in this subgroup compared to 26.7% (4/15; 95% CI, 7.8 to 55.1) for chemotherapy [3].

Biomarker strategy Patient stratification Companion diagnostics

Rogaratinib Demonstrates Lower Hyperphosphatemia Incidence (60%) Compared to Erdafitinib (77%) in Cross-Study Clinical Toxicity Comparison

In cross-study clinical toxicity comparisons, rogaratinib exhibits a lower incidence of hyperphosphatemia, a class-effect on-target toxicity mediated by FGFR inhibition. Rogaratinib treatment at 800 mg twice daily was associated with a hyperphosphatemia incidence of 60% (any grade), compared to 77% for erdafitinib [1][2]. Additionally, grade 3/4 hyperphosphatemia was reported at 8% for rogaratinib versus 11% for erdafitinib-associated hyponatremia (with hyperphosphatemia being the most common laboratory abnormality) [3]. Rogaratinib's predominant adverse events include diarrhea (61%) and fatigue (9%), whereas erdafitinib is associated with higher rates of skin and nail adverse events (66%), eye adverse events (57%), and stomatitis (47%) [4].

Adverse event profile On-target toxicity Hyperphosphatemia

Rogaratinib (Reversible ATP-Competitive Inhibitor) Exhibits Distinct Binding Kinetics Relative to Irreversible FGFR Inhibitor Futibatinib

Rogaratinib is designed as a reversible ATP-competitive inhibitor that reversibly occupies the ATP-binding pocket of the kinase domain of FGFR1-4 [1]. This mechanism contrasts with futibatinib, an irreversible pan-FGFR inhibitor that forms a covalent bond with the kinase domain, resulting in sustained target inhibition even after drug clearance [2]. The reversible binding kinetics of rogaratinib allow for temporal control of FGFR pathway inhibition that mirrors pharmacokinetic exposure, potentially offering greater flexibility in dosing schedules and reduced risk of prolonged target suppression during drug holidays. Kinetic modeling indicates that rogaratinib binds with an active FGFR dimer at a rate constant kC,onD to form the drug-kinase complex, which dissociates at a rate kC,offD, leading to inhibition of FGFR phosphorylation [3].

Binding mechanism Reversible inhibition ATP-competitive

Rogaratinib 1443530-05-9: Recommended Procurement Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Preclinical Studies Requiring FGFR4-Sparing Pan-FGFR Inhibition to Mitigate Hyperphosphatemia Confounds

Researchers conducting in vivo efficacy studies in FGFR-driven xenograft models where hyperphosphatemia-mediated toxicity may confound survival endpoints or limit dosing should prioritize rogaratinib over erdafitinib. Rogaratinib's 3.3-fold to 59-fold lower FGFR4 inhibitory potency relative to erdafitinib translates to a 17% absolute reduction in clinical hyperphosphatemia incidence (60% vs 77%), which may permit higher tolerated doses and longer continuous dosing regimens in animal models. This FGFR4-sparing profile is particularly relevant for studies exceeding 14-21 days where cumulative on-target toxicity becomes a limiting factor [1][2].

Scenario 2: Biomarker-Driven Studies Targeting FGFR1/3 mRNA-Overexpressing Tumors Independent of Genomic Alterations

Investigators seeking to evaluate FGFR inhibition in tumor models characterized by FGFR1/3 mRNA overexpression rather than documented genomic alterations (mutations or fusions) should select rogaratinib based on its unique clinical biomarker validation. The FORT-1 trial demonstrated that rogaratinib achieves an ORR of 52.4% in patients with combined FGFR1/3 mRNA overexpression and FGFR3 DNA alterations, whereas erdafitinib and pemigatinib require genomic alterations for clinical use [3]. For translational research aiming to expand FGFR-targeted therapy beyond mutation-defined populations, rogaratinib provides the only clinically validated reference compound.

Scenario 3: Mechanistic Studies Investigating Reversible vs Irreversible FGFR Target Engagement Kinetics

Pharmacology laboratories conducting comparative target engagement studies or washout experiments to characterize the temporal dynamics of FGFR pathway inhibition should procure rogaratinib as the reference reversible ATP-competitive pan-FGFR inhibitor. Rogaratinib's reversible binding kinetics (characterized by defined kC,onD and kC,offD rate constants) provide predictable target occupancy that correlates with plasma drug concentrations, enabling precise experimental control of pathway inhibition duration [4]. This contrasts with irreversible inhibitors like futibatinib, which maintain target suppression independent of drug clearance and require de novo protein synthesis for pathway recovery. Rogaratinib is therefore the appropriate tool compound for studies requiring temporal control of FGFR signaling, including pulsatile dosing paradigms and drug holiday protocols [5].

Scenario 4: Combination Therapy Studies with Immune Checkpoint Inhibitors Where Tolerability is Paramount

Researchers designing combination regimens pairing FGFR inhibition with PD-1/PD-L1 checkpoint blockade should consider rogaratinib based on emerging phase Ib data from the FORT-2 trial (rogaratinib plus atezolizumab). In this cisplatin-ineligible urothelial carcinoma cohort with FGFR1/3 mRNA overexpression, the combination demonstrated a manageable safety profile with no unexpected safety signals [6]. Rogaratinib's lower hyperphosphatemia rate (60% vs erdafitinib 77%) and distinct adverse event profile (predominantly diarrhea rather than skin/nail and ocular toxicities) may reduce overlapping toxicity with immune-related adverse events, a critical consideration for combination immunotherapy protocols requiring long-term tolerability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rogaratinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.